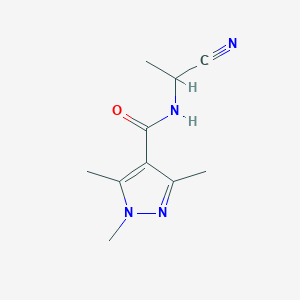

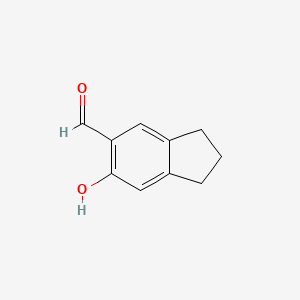

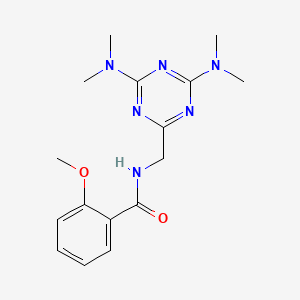

6-amino-1-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as 6-AP, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal and biological research. 6-AP is a highly versatile compound that can be used as a building block for synthesizing a wide range of compounds, such as drugs, dyes, and polymers. 6-AP has been found to have a variety of biochemical and physiological effects, and its structure can be modified to produce compounds with different properties.

Scientific Research Applications

Supramolecular Assemblies

The dihydropyrimidine-2,4-(1H,3H)-dione functionality serves as a module for novel crown-containing hydrogen-bonded supramolecular assemblies. Pyrimidine derivatives have been synthesized and investigated as suitable ligands for co-crystallization with macrocyclic cations, forming 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions. These structures incorporate crown units, demonstrating the potential of pyrimidine derivatives in the formation of complex supramolecular architectures (Fonari et al., 2004).

Synthesis of Pyrimido[4,5-d]pyrimidin-2,4-diones

The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and aldehydes results in the formation of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. These reactions showcase the versatility of pyrimidine derivatives in synthesizing complex heterocyclic compounds, which could have various scientific and industrial applications (Hamama et al., 2012).

Optical and Nonlinear Optical Properties

An experimental and computational study of pyrimidine-based bis-uracil derivatives revealed their potential for optical, nonlinear optical (NLO), and drug discovery applications. The study encompassed antimicrobial and photoluminescence evaluations, molecular docking, and assessments of kinetic, thermal stabilities, and NLO properties, suggesting these compounds as efficient candidates for NLO device fabrications (Mohan et al., 2020).

Heterocycle Derivatives Synthesis

The efficient synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives highlights the potential of pyrimidine analogs in creating compounds with varied structural and spectral characteristics. These derivatives have been analyzed using spectral techniques and computational methods to understand their electronic structures, providing insights into their reactivity and potential applications (Ashraf et al., 2019).

Urease Inhibition

Synthesized pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives exhibited urease inhibition, indicating their potential as antibacterial agents. The study of these compounds contributes to the search for new urease inhibitors with potential applications in agriculture and medicine (Rauf et al., 2010).

properties

IUPAC Name |

6-amino-1-(3-fluorophenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-6-2-1-3-7(4-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQJKIANSVCQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=CC(=O)NC2=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

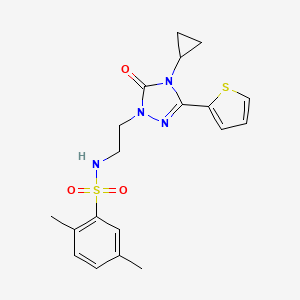

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2566672.png)

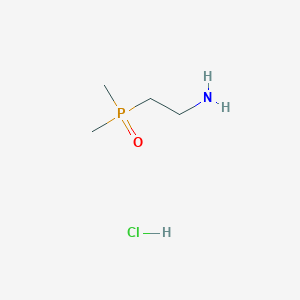

![Ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566678.png)

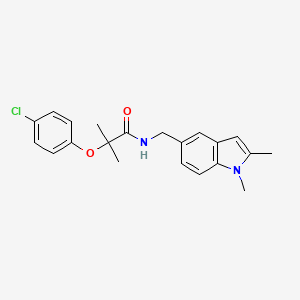

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2566682.png)